(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol chemical properties
(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol chemical properties
This is an in-depth technical guide for (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.[1]
Classification: Heterocyclic Sulfonamide Scaffold | Primary Application: Fragment-Based Drug Discovery (FBDD)[1]
Executive Summary
(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol is a bifunctional pharmacophore scaffold characterized by a pyrrolidine core substituted with a pyridin-2-ylsulfonyl group at the
This molecule serves as a critical intermediate in the synthesis of bioactive compounds targeting TRPV3 channels , H+/K+ ATPases (Potassium-Competitive Acid Blockers), and GPCRs . Its structural value lies in the combination of a rigid, polar sulfonamide core (hydrogen bond acceptor) with a modifiable primary alcohol handle, allowing for rapid library expansion via esterification, oxidation, or halogenation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Structural Specifications
| Property | Data |
| IUPAC Name | (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol |
| Molecular Formula | |
| Molecular Weight | 242.29 g/mol |
| Core Scaffold | Pyrrolidine sulfonamide |
| Stereochemistry | Available as Racemate, (R)-isomer, or (S)-isomer depending on starting material.[1][2] |
Predicted Physicochemical Properties
Data derived from consensus computational models for the sulfonamide-pyridine class.[1]
| Parameter | Value | Significance |
| cLogP | 0.45 – 0.85 | Highly soluble in polar organic solvents; favorable for CNS penetration if derivatized.[1] |
| TPSA | ~80 Ų | (Sulfonamide: ~45 + Pyridine: ~13 + Alcohol: ~20). Good oral bioavailability range (<140 Ų). |
| pKa (Pyridine N) | ~5.2 | Weakly basic; protonatable at physiological pH in acidic compartments (e.g., lysosomes). |
| H-Bond Donors | 1 (Alcohol -OH) | Critical for target engagement or further functionalization.[1] |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2), Pyridine N (1), Alcohol O (1). |
Synthetic Methodology
The synthesis of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol is a nucleophilic substitution reaction.[1] It follows a standard sulfonyl chloride coupling protocol.
Reagents & Materials[2][3][4][5][7][8][9][10][11][12][13]
-
Precursor A: Pyridine-2-sulfonyl chloride [CAS: 66715-65-9] (Electrophile)[1][3]
-
Precursor B: Pyrrolidin-3-ylmethanol [CAS: 5082-74-6] (Nucleophile)[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve Pyrrolidin-3-ylmethanol (1.0 equiv) in anhydrous DCM (0.2 M concentration). -
Activation: Add DIPEA (1.5 equiv) and cool the solution to
using an ice bath. -
Addition: Dropwise add a solution of Pyridine-2-sulfonyl chloride (1.1 equiv) in DCM over 15 minutes. Note: Pyridine-2-sulfonyl chloride is moisture sensitive; handle rapidly.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]
-
Quenching: Quench with saturated
solution. -
Work-up: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, wash with brine, and dry over anhydrous
.[4] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0–10% MeOH in DCM) to yield the title compound as a viscous oil or low-melting solid.[1]
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic attack mechanism governing the synthesis.
Caption: Nucleophilic substitution pathway: The pyrrolidine nitrogen attacks the sulfonyl sulfur, displacing chloride.[1]
Chemical Reactivity & Derivatization
This scaffold is designed as a "linker" module. The primary alcohol allows for diverse downstream chemistry without affecting the sulfonamide core.
Oxidation (Aldehyde/Acid Generation)[1]
-
Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.[1]
-
Product: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)carbaldehyde.[1]
-
Utility: Reductive amination to introduce secondary/tertiary amines for library expansion.
Halogenation (Leaving Group Installation)
-
Reagent: Thionyl chloride (
) or Appell Reaction ( ).[1] -
Product: 3-(Chloromethyl)-1-(pyridin-2-ylsulfonyl)pyrrolidine.[1]
-
Utility:
displacement with heterocycles or thiols.[1]
Stability Profile
-
Sulfonamide Bond: Highly stable to hydrolysis under acidic (pH > 1) and basic conditions at RT.[1] Requires harsh reducing conditions (e.g.,
sonication) to cleave. -
Pyridine Ring: Susceptible to N-oxidation using mCPBA to form Pyridine-N-oxide (changes polarity and metabolism).[1]
Applications in Drug Discovery[7][8][10][13][15]
Pharmacophore Mapping
The molecule provides three distinct interaction vectors for protein binding:
-
Pyridine Nitrogen: Metal coordination (e.g., in metalloenzymes) or pH-dependent ionic interaction.[1]
-
Sulfonyl Group: Rigid geometry controller and hydrogen bond acceptor.
-
Hydroxymethyl Group: H-bond donor/acceptor, mimicking serine/threonine side chains.[1]
Therapeutic Areas[1][7][10]
-
TRPV3 Antagonists: Pyridine-methanol derivatives have been identified as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, utilized in treating neuropathic pain and skin disorders.[1][5][6]
-
Potassium-Competitive Acid Blockers (P-CABs): The sulfonyl-pyrrolidine motif is structurally homologous to the core of Vonoprazan and TAK-438 , where the pyridine ring competes for the
binding site of the -ATPase.[1] -
Caspase Inhibitors: Similar scaffolds (pyridin-3-yloxymethyl derivatives) have been explored as non-peptide Caspase-3 inhibitors.[1]
Caption: Pharmacophore map highlighting the functional vectors and their biological target relevance.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[1]
-
Precursor Warning: Pyridine-2-sulfonyl chloride is corrosive and lachrymatory.[1] Handle in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere. The alcohol is stable, but the sulfonamide precursors are moisture-sensitive.
References
-
Sigma-Aldrich. 1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol Product Entry. (Note: Structural analog reference for CAS verification). Link
-
Gomtsyan, A., et al. (2016).[6] "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." Journal of Medicinal Chemistry, 59(10), 4926–4947. Link
-
Arikawa, Y., et al. (2012). "Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB)."[1][7] Journal of Medicinal Chemistry, 55(9), 4446-4456.[7] Link
-
BenchChem. Application Notes and Protocols for Pyridine-2-Sulfonate Reactions.Link[1]
Sources
- 1. 1-(4-Methoxybenzyl)-5-(2-(pyridin-3-yl-oxymethyl)-pyrolidine-1-sulfonyl)-1H-indole-2,3-dione | C26H25N3O6S | CID 11591540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. mychemfinder.wordpress.com [mychemfinder.wordpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
